molecular formula C16H14N4O4 B10985135 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B10985135
M. Wt: 326.31 g/mol
InChI Key: YIQNGPCRQWFJES-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings, and a methoxypyridine moiety attached via a propanamide linker.

Preparation Methods

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of a pyrrolo[3,4-c]pyridine derivative with a methoxypyridine derivative under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine (TEA), to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the final product .

Chemical Reactions Analysis

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation or apoptosis .

Comparison with Similar Compounds

Similar compounds to 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide include:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide is a derivative of the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, anticancer, and antimicrobial activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N3O3
  • CAS Number : 925200-29-9

Biological Activity Overview

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with the compound .

Antidiabetic Activity

Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can enhance insulin sensitivity. For instance, compounds with specific substituents have been reported to significantly increase glucose incorporation into lipids in mouse adipocytes. The most effective derivatives demonstrated an increase in insulin sensitivity ranging from 7.4% to 37.4% at varying concentrations (0.3–100 µM) .

Anticancer Activity

The anticancer potential of pyrrolo[3,4-c]pyridine derivatives has been extensively studied. For example:

CompoundCancer TypeCytotoxicity Level
Compound AOvarian CancerModerate
Compound BBreast CancerLimited
Compound CHealthy Cardiac CellsLow Toxicity

In a notable study, compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that while some compounds exhibited moderate cytotoxicity against ovarian cancer cells, they showed limited toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives have also been explored. Research indicates that certain derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.15 µM for some esters .

Case Studies and Research Findings

  • Study on Insulin Sensitivity : A study assessed the effects of various pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity in adipocytes. The findings revealed that specific substitutions on the phenyl ring could enhance activity significantly .
  • Antitumor Evaluation : In vitro studies demonstrated that certain pyrrolo[3,4-c]pyridine derivatives showed promising results against ovarian and breast cancer cell lines. The cytotoxic effects were measured using standard assays to determine cell viability .

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C16H14N4O4/c1-24-14-3-2-10(8-18-14)19-13(21)5-7-20-15(22)11-4-6-17-9-12(11)16(20)23/h2-4,6,8-9H,5,7H2,1H3,(H,19,21)

InChI Key

YIQNGPCRQWFJES-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3

Origin of Product

United States

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